5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one
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Overview
Description
5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C12H14BrFN2O This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-bromo-4-fluorobenzyl group and an amino methyl group
Preparation Methods
The synthesis of 5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-bromo-4-fluorobenzylamine with a suitable pyrrolidin-2-one derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
2-Amino-5-bromo-4-methylpyridine: Similar in structure but with different substituents, leading to different chemical and biological properties.
Indole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H14BrFN2O |
---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
5-[[(2-bromo-4-fluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrFN2O/c13-11-5-9(14)2-1-8(11)6-15-7-10-3-4-12(17)16-10/h1-2,5,10,15H,3-4,6-7H2,(H,16,17) |
InChI Key |
NZLYJVDDLLMTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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